molecular formula C12H13ClO4 B13890835 1-Chloropropyl 2-acetyloxybenzoate

1-Chloropropyl 2-acetyloxybenzoate

Cat. No.: B13890835
M. Wt: 256.68 g/mol
InChI Key: WKOUUGDYCONGEQ-UHFFFAOYSA-N
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Description

1-Chloropropyl 2-acetyloxybenzoate is a chlorinated ester derivative combining a chloropropyl group with 2-acetyloxybenzoic acid. Structurally, it features a propyl chain substituted with a chlorine atom at the 1-position, esterified to the acetylated form of salicylic acid (2-acetyloxybenzoic acid).

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

1-chloropropyl 2-acetyloxybenzoate

InChI

InChI=1S/C12H13ClO4/c1-3-11(13)17-12(15)9-6-4-5-7-10(9)16-8(2)14/h4-7,11H,3H2,1-2H3

InChI Key

WKOUUGDYCONGEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropropyl 2-acetyloxybenzoate can be synthesized through the esterification reaction between 1-chloropropanol and 2-acetyloxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions: 1-Chloropropyl 2-acetyloxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1-chloropropanol and 2-acetyloxybenzoic acid.

    Substitution: The chlorine atom in the 1-chloropropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as NaOH, NH3, or RSH under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Hydrolysis: 1-Chloropropanol and 2-acetyloxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry: 1-Chloropropyl 2-acetyloxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study ester hydrolysis and the activity of esterases. It can also serve as a model compound for investigating the metabolism of ester-containing drugs.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including plasticizers, surfactants, and lubricants. Its unique properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 1-chloropropyl 2-acetyloxybenzoate primarily involves its hydrolysis to release 1-chloropropanol and 2-acetyloxybenzoic acid. The ester bond is cleaved by esterases or under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid. The released 1-chloropropanol can further undergo metabolic transformations, while 2-acetyloxybenzoic acid may exhibit biological activity similar to other benzoic acid derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloropropylate (1-Methylethyl 4-Chloro-α-(4-Chlorophenyl)-α-Hydroxybenzenacetate)

  • Structural Differences : Chloropropylate contains a diphenylacetate backbone with dual chlorine substitution, whereas 1-chloropropyl 2-acetyloxybenzoate has a single aromatic ring with an acetyloxy group.
  • Applications: Chloropropylate is a pesticide targeting mites, leveraging its lipophilic chlorinated structure for environmental persistence .
  • Toxicity : Chlorinated aromatic compounds like chloropropylate are associated with bioaccumulation and endocrine disruption risks . Similar concerns may apply to this compound, though cytotoxicity data are lacking.

Tris(1-Chloropropyl) Phosphate (TCPP)

  • Functional Groups : TCPP is a phosphate ester flame retardant, contrasting with the benzoate ester structure of this compound.
  • Toxicity Profile : TCPP exhibits cytotoxicity in avian hepatocytes (EC₅₀ = 18.7 µM) and neuronal cells (EC₅₀ = 38.9 µM), likely due to reactive metabolites or oxidative stress . While this compound lacks direct toxicity data, its chloropropyl group may pose analogous risks if metabolized to reactive intermediates.
  • Environmental Impact : TCPP’s environmental persistence and endocrine activity are well-documented . The chloropropyl group in this compound could similarly resist degradation, warranting environmental fate studies.

1-Chloro-2-Methyl-2-Propanol

  • Relation to Target Compound : This chlorinated alcohol may serve as a precursor in synthesizing chloropropyl esters.
  • Safety Data : It causes skin/eye irritation, requiring immediate decontamination . Such hazards highlight the need for stringent handling protocols during this compound synthesis.

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